4-methoxy-6-piperidin-4-ylpyrimidine
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Overview
Description
4-methoxy-6-piperidin-4-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperidinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-piperidin-4-ylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-piperidin-4-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy or piperidinyl groups.
Scientific Research Applications
4-methoxy-6-piperidin-4-ylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-methoxy-6-piperidin-4-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-piperidin-4-yl-pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Methoxy-6-piperidin-4-yl-pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
4-Methoxy-6-piperidin-4-yl-pyridazine: Similar structure but with a pyridazine ring instead of a pyrimidine ring.
Uniqueness
4-methoxy-6-piperidin-4-ylpyrimidine is unique due to the specific arrangement of its functional groups and the presence of the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-methoxy-6-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-14-10-6-9(12-7-13-10)8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3 |
InChI Key |
CDXPHWPBCCAEPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)C2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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